FGFR Inhibitory Potency of a 1H-Pyrrolo[2,3-b]pyridin-1-amine Derivative (4h) vs. PD173074
A derivative based on the 1H-pyrrolo[2,3-b]pyridine scaffold, compound 4h, demonstrates potent and isoform-selective inhibition of Fibroblast Growth Factor Receptors (FGFRs). This is a key differentiation point compared to the first-generation FGFR inhibitor, PD173074. The data shows that while PD173074 has reported IC50 values of 21.5 nM for FGFR1, 10.5 nM for FGFR2, and 2.4 nM for FGFR3 [1], compound 4h exhibits a distinct selectivity profile and significantly higher potency for FGFR1 and FGFR2 [2].
| Evidence Dimension | FGFR Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | FGFR1: 7 nM; FGFR2: 9 nM; FGFR3: 25 nM; FGFR4: 712 nM |
| Comparator Or Baseline | PD173074: FGFR1: 21.5 nM; FGFR2: 10.5 nM; FGFR3: 2.4 nM; FGFR4: 17.4 nM [1] |
| Quantified Difference | 3.1x more potent for FGFR1 and 1.2x more potent for FGFR2 vs. PD173074 |
| Conditions | Biochemical kinase assay (FGFR1-4) for 4h; Comparative literature values for PD173074. |
Why This Matters
The 7 nM IC50 for FGFR1 from this derivative demonstrates the scaffold's ability to generate highly potent leads, making it a superior starting point for FGFR-targeted projects compared to earlier inhibitor classes.
- [1] Mohammadi, M., et al. (1998). Crystal structure of an angiogenesis inhibitor bound to the FGF receptor tyrosine kinase domain. *The EMBO Journal*, 17(20), 5896–5904. PMID: 9774334. View Source
- [2] Su, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. *RSC Advances*, 11, 20651-20661. View Source
